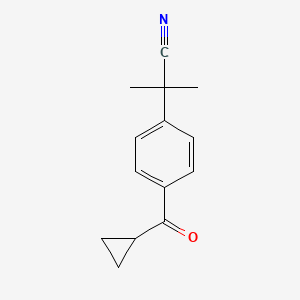

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile

Description

Propriétés

Numéro CAS |

169280-06-2 |

|---|---|

Formule moléculaire |

C14H15NO |

Poids moléculaire |

213.27 g/mol |

Nom IUPAC |

2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile |

InChI |

InChI=1S/C14H15NO/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10H,3-4H2,1-2H3 |

Clé InChI |

OEGDIOHJCJQYBA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C#N)C1=CC=C(C=C1)C(=O)C2CC2 |

Origine du produit |

United States |

Méthodes De Préparation

Classical Multistep Synthesis

- Friedel–Crafts Acylation: Toluene is acylated with 4-chlorobutyryl chloride to yield a ketone.

- Cyclopropanation: The ketone undergoes cyclization to introduce the cyclopropyl group.

- Bromination: The aromatic ring is brominated.

- Cyanation: The bromide is displaced by cyanide, forming the arylacetonitrile.

- Alkylation: The nitrile is alkylated with methyl iodide to yield the target compound.

- High number of steps (5+), each requiring careful control.

- Involves hazardous reagents (cyanide, methyl iodide).

- Overall yield is moderate due to stepwise losses.

- Risk of meta-isomer formation during Friedel–Crafts acylation.

Data Table: Classical Multistep Synthesis

| Step | Key Reagent | Yield (%) | Notes |

|---|---|---|---|

| Friedel–Crafts | 4-chlorobutyryl chloride | ~75 | Requires AlCl₃ |

| Cyclopropanation | Simmons–Smith reagents | ~70 | Cyclopropyl ring formation |

| Bromination | Br₂ | ~80 | Radical conditions |

| Cyanation | NaCN | ~60 | Toxic, requires precautions |

| Alkylation | Methyl iodide | ~65 | Toxic, exothermic |

| Overall | ~15-20 | Cumulative yield |

Direct Alkylation of Arylacetonitrile

- Arylacetonitrile is directly alkylated using methyl iodide or similar alkylating agents to introduce the 2-methyl group.

- Reduces the number of steps.

- Still requires careful control to avoid over-alkylation and side reactions.

- Yields are typically moderate to good.

Base-Promoted Condensation (Modern Process)

- The condensation of cyclopropyl-(4-fluorophenyl)methanone with isobutyronitrile is promoted by strong bases such as sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or sodium amide (NaNH₂).

- The reaction is performed at 35–80°C for 2–4 hours.

- Fewer steps, more direct.

- Avoids use of highly toxic cyanide and methyl iodide.

- Bases can be selected for cost, availability, or safety.

- Use of sodium amide is preferred industrially for cost and safety.

Data Table: Base-Promoted Condensation

| Base Used | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| NaHMDS | 55 | 3 | ~66 | 1.5 eq. NaHMDS, 2 eq. nitrile |

| KHMDS | 55 | 3 | ~62 | Similar conditions |

| NaNH₂ | 55 | 3 | ~65 | Bulk commodity, scalable |

Process Improvements with Polyether Additives

- Addition of polyethers (e.g., polyethylene glycol, PEG) as co-solvents or phase-transfer agents can enhance yields and selectivity.

- Polyethers help solubilize reactants and stabilize intermediates.

- Improved yields and product purity.

- Enables lower base loading.

- Facilitates easier workup and purification.

Data Table: Polyether-Enhanced Process

| Additive | Base Used | Yield (%) | Notes |

|---|---|---|---|

| None | NaHMDS | ~66 | Baseline |

| PEG 1000 | NaNH₂ | ~75 | Improved yield |

| Dimethyl-PEG 2000 | NaNH₂ | ~78 | Further improvement |

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Safety | Yield (%) | Industrial Suitability |

|---|---|---|---|---|---|

| Classical Multistep | 5+ | Cyanide, MeI | Hazardous | 15–20 | Poor |

| Direct Alkylation | 2–3 | MeI | Moderate | 40–50 | Moderate |

| Base-Promoted Condensation | 1 | NaHMDS/NaNH₂, PEG | Safer | 65–78 | Excellent |

Research Discoveries and Innovations

- Base Selection: Sodium amide is favored for industrial processes due to cost and ease of handling, despite the effectiveness of NaHMDS and KHMDS.

- Polyether Additives: The addition of PEGs significantly boosts yields and process efficiency, likely through improved solubility and phase-transfer effects.

- Isomer Control: Direct Friedel–Crafts acylation can lead to meta-isomer impurities, but modern condensation methods minimize this issue.

- Scalability: The base-promoted, PEG-assisted process is highly scalable and suitable for large-scale pharmaceutical manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, hydrogen gas with a metal catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not explicitly given* | ~263.3 (estimated) | Cyclopropanecarbonyl, nitrile |

| 2-(4-Boronophenyl)-2-methylpropanenitrile (850568-67-1) | C₁₁H₁₁BNO₂ | 207.03 | Boronic acid, nitrile |

| Bromo-Imidazoquinoline derivative (915019-53-3) | C₂₀H₁₅BrN₄O | 407.26 | Bromo, imidazoquinoline, nitrile |

*Estimated based on analogues.

Activité Biologique

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile, often referred to as a key intermediate in pharmaceutical synthesis, has garnered attention for its potential biological activities. This compound is particularly noted for its role in the synthesis of Fexofenadine, an antihistamine used to treat allergy symptoms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H16N

- Molecular Weight : 212.29 g/mol

Structure

The compound features a cyclopropanecarbonyl group attached to a phenyl ring, with a methylpropanenitrile moiety. The structural complexity contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It is believed to function as a ligand that can modulate receptor activity, thereby influencing various physiological processes.

Key Mechanisms Include:

- Receptor Modulation : The compound may bind to histamine receptors, particularly H1 receptors, similar to other antihistamines like Fexofenadine, leading to reduced allergic responses.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.

Antihistaminic Properties

Research indicates that this compound serves as an important precursor in the synthesis of Fexofenadine. Studies have shown that Fexofenadine effectively blocks H1 receptors, providing relief from allergy symptoms without significant sedation compared to first-generation antihistamines .

Case Studies and Experimental Data

- Synthesis and Efficacy Study :

- Toxicological Assessments :

- Comparative Studies :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation to introduce the cyclopropanecarbonyl group to a pre-functionalized aromatic precursor. For example, cyclopropanecarbonyl chloride could react with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃). The nitrile group may be introduced via nucleophilic substitution or cyanation of a halide intermediate. Reaction optimization should focus on temperature control (e.g., 0–25°C for nitrile stability) and stoichiometric ratios of reagents to minimize byproducts .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopropane ring (characteristic upfield shifts for ring protons) and nitrile group (C≡N stretching at ~2200–2250 cm⁻¹ in FTIR). High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks. Purity should be assessed via HPLC with a C18 column and acetonitrile/water gradient elution .

Q. What stability considerations are critical for handling this compound in aqueous environments?

- Methodological Answer : The cyclopropane ring is prone to ring-opening under strongly acidic or basic conditions. Stability studies should monitor pH-dependent degradation (e.g., pH 2–12 at 25–60°C) using UV-Vis or NMR. Buffered solutions (pH 7.4) are recommended for biological assays. Store the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational models predict the electronic effects of the cyclopropane ring on the compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze the electron-withdrawing/donating effects of the cyclopropane ring on the adjacent carbonyl group. Validate predictions experimentally via kinetic studies (e.g., nucleophilic attack rates on the carbonyl) or spectroscopic shifts in carbonyl stretching frequencies (IR) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs like procyazine?

- Methodological Answer : Procyazine, a herbicidal analog, exhibits activity variations due to differences in assay conditions (e.g., plant species, application methods). To resolve discrepancies, standardize bioassays using OECD guidelines, quantify compound purity via HPLC, and compare metabolite profiles (e.g., LC-MS/MS) across studies .

Q. How can researchers investigate the metabolic pathways of this compound in plant systems?

- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the cyclopropane or nitrile group) and track uptake/translocation in model plants (e.g., Arabidopsis). Use LC-HRMS to identify phase I (hydrolysis, oxidation) and phase II (conjugation with glutathione) metabolites. Compare results with structurally related herbicides to infer detoxification mechanisms .

Q. What experimental designs mitigate side reactions during aromatic ring functionalization?

- Methodological Answer : Protect the nitrile group (e.g., trimethylsilylation) before electrophilic substitution. Use directing groups (e.g., sulfonic acid) to control regioselectivity. Catalytic systems like Pd/Cu for cross-coupling reactions can minimize undesired byproducts. Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Q. How do steric effects from the 2-methyl group influence the compound’s binding affinity in target proteins?

- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to model interactions between the 2-methyl group and hydrophobic pockets in proteins. Validate with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) to measure binding kinetics. Compare with analogs lacking the methyl group to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.